N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
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Overview
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in these systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . Due to the aromaticity of the thiazole ring, it has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows these molecules to interact with their targets in various ways, leading to different outcomes.
Biochemical Pathways
Thiazole-containing molecules are known to potentially activate or stop certain biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Thiazole-containing compounds have been found to have various medicinal properties, such as antimicrobial, antifungal, and antitumor or cytotoxic activities . The specific effects would depend on the compound’s targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivative.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A chemotherapeutic agent containing thiazole.
Uniqueness
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its fluorophenyl group may enhance its binding affinity to certain molecular targets, increasing its potency and efficacy .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11(21)19-15-9-5-3-7-13(15)16-10-22-17(20-16)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYOHJFTKIJHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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